Propargyl-PEG4-Ms: An In-depth Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG4-Ms: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Propargyl-PEG4-Ms is a heterobifunctional chemical linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and core applications, complete with experimental protocols and workflow diagrams to facilitate its effective use in research and development.
The unique architecture of Propargyl-PEG4-Ms, featuring a terminal alkyne (propargyl group) and a reactive mesylate group, allows for sequential or orthogonal conjugation strategies. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[3][4][5] The mesylate group, a good leaving group, is susceptible to nucleophilic substitution by thiols, amines, and other nucleophiles.[6][7] A polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) oxide units enhances the molecule's aqueous solubility and provides spatial separation between the conjugated moieties.[4][7]
Chemical Structure and Physicochemical Properties
The chemical structure of Propargyl-PEG4-Ms is characterized by a propargyl group at one terminus and a mesylate group at the other, connected by a tetraethylene glycol spacer.
Caption: Chemical structure of Propargyl-PEG4-Ms.
Table 1: Physicochemical Properties of Propargyl-PEG4-Ms
| Property | Value | Reference(s) |
| CAS Number | 173205-72-6 | [7][8] |
| Molecular Formula | C10H18O6S | [7][8] |
| Molecular Weight | 266.31 g/mol | [8][9] |
| Purity | ≥98% | [7][8] |
| Appearance | Liquid | |
| Storage Temperature | -20°C | [7] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [] |
Core Applications and Reaction Mechanisms
Propargyl-PEG4-Ms is a versatile linker due to its two distinct reactive functional groups, enabling a range of bioconjugation strategies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the propargyl group readily participates in CuAAC reactions with azide-containing molecules to form a stable 1,4-disubstituted triazole ring.[1][3] This "click chemistry" reaction is highly efficient, specific, and bio-orthogonal, making it ideal for labeling and conjugating biomolecules in complex biological media.[11][12]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Propargyl-PEG4-Ms.
Nucleophilic Substitution
The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack.[6] This allows for the conjugation of molecules containing nucleophilic functional groups such as thiols (from cysteine residues in proteins), amines, and hydroxyl groups.[13][14]
Application in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] Propargyl-PEG4-Ms is an ideal linker for PROTAC synthesis.[15] Its length and flexibility can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][16] The bifunctional nature of Propargyl-PEG4-Ms allows for the sequential attachment of a target protein binder and an E3 ligase ligand.[17]
Caption: Workflow for PROTAC synthesis and mechanism of action using a Propargyl-PEG4 linker.
Experimental Protocols
The following are generalized protocols for the use of Propargyl-PEG4-Ms. Optimal reaction conditions, including reagent concentrations, reaction times, and temperatures, may vary depending on the specific substrates and should be empirically determined.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established methods for CuAAC in bioconjugation.[1][5][18]
Materials:
-
Propargyl-PEG4-Ms
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the azide-containing molecule in the reaction buffer to the desired concentration.
-
Add Propargyl-PEG4-Ms to the reaction mixture. A molar excess of the linker (e.g., 5-20 equivalents) is typically used.
-
In a separate tube, premix the CuSO4 stock solution with the ligand stock solution. A 1:5 molar ratio of Cu:ligand is often used to stabilize the Cu(I) ion.[18]
-
Add the copper/ligand mixture to the reaction vessel. The final copper concentration is typically in the range of 50-250 µM.[18]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.[18]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents.
General Protocol for Nucleophilic Substitution with Thiol-Containing Molecules
This protocol provides a general framework for the reaction of the mesylate group with a thiol.[13][14]
Materials:
-
Propargyl-PEG4-Ms
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Reaction buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.5)
-
Optional: Reducing agent (e.g., TCEP) to ensure the thiol is in its reduced state.
Procedure:
-
Dissolve the thiol-containing molecule in the reaction buffer. If necessary, pre-treat with a reducing agent like TCEP to reduce any disulfide bonds.
-
Add a 5-20 molar excess of Propargyl-PEG4-Ms to the solution of the thiol-containing molecule.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or other suitable analytical methods.
-
Once the reaction is complete, the product can be purified by SEC, dialysis, or HPLC to remove unreacted starting materials.
Caption: General experimental workflow for bioconjugation using Propargyl-PEG4-Ms.
Stability and Storage
Propargyl-PEG4-Ms should be stored at -20°C in a desiccated environment to prevent degradation.[7] Aqueous solutions of PEG compounds are generally stable at room temperature, but can be susceptible to oxidative degradation, which is accelerated by heat, light, and the presence of oxygen.[19][20] For long-term storage of solutions, it is recommended to store them frozen at -20°C or -80°C.[21]
Data Interpretation
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Propargyl-PEG4-Ms, characteristic peaks for the propargyl group's acetylenic proton and methylene (B1212753) protons, the ethylene glycol protons of the PEG chain, and the methyl protons of the mesylate group are expected. The large signal from the repeating PEG units often dominates the spectrum.[22][23][24]
Mass Spectrometry: Mass spectrometry is a crucial tool for confirming the identity of Propargyl-PEG4-Ms and for characterizing its conjugates. ESI-MS is commonly used for the analysis of PEG-containing molecules.[25]
Propargyl-PEG4-Ms is a powerful and versatile bifunctional linker for researchers in chemistry, biology, and drug development. Its well-defined structure, enhanced solubility due to the PEG spacer, and dual reactivity enable a wide range of applications, from simple bioconjugation to the sophisticated design of PROTACs. By understanding its chemical properties and reaction mechanisms, and by following established protocols, scientists can effectively harness the potential of this valuable chemical tool.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Propargyl-PEG4-Ms - Taskcm [taskcm.com]
- 5. axispharm.com [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. chembk.com [chembk.com]
- 11. glenresearch.com [glenresearch.com]
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- 13. researchgate.net [researchgate.net]
- 14. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
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- 17. researchgate.net [researchgate.net]
- 18. jenabioscience.com [jenabioscience.com]
- 19. hamptonresearch.com [hamptonresearch.com]
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- 21. medchemexpress.com [medchemexpress.com]
- 22. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
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- 25. pubs.acs.org [pubs.acs.org]
